1,3-Diphenylpropylamine
Overview
Description
1,3-Diphenylpropylamine is a form of diphenylpropylamine . It is commonly conjugated to another agent giving a “bifunctional” molecule . It was used as an internal standard for simultaneous determination of D - and L -modafinil in human plasma using a stereospecific high-performance liquid chromatographic method . It was also used as a starting reagent in the synthesis of 3,3-diphenylpropylisocyanate .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves adopting cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine . Another method involves demethylation of N, N-dimethyl-3,3-diphenylpropylamine to prepare a carbamate derivative, which is then hydrolyzed to N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis
The molecular formula of this compound is C15H17N . It has a molecular weight of 211.302 Da . The structure consists of a phenylpropylamine moiety, which is a phenyl group substituted at the third carbon by a propan-1-amine .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 331.9±31.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.5±3.0 kJ/mol . The flash point is 155.2±17.0 °C . The index of refraction is 1.577 . The molar refractivity is 68.4±0.3 cm3 . It has 1 H bond acceptor, 2 H bond donors, 4 freely rotating bonds .Scientific Research Applications
Synthesis Methods
1,3-Diphenylpropylamine and its derivatives have been a subject of interest due to their diverse applications. One method to synthesize 3:3-diphenylpropylamines involves treating basic nitriles with excess sodamide, leading to excellent yield (Janssen, 1960). Another approach includes the reduction of the oximes of this compound derivatives (Reichel & Pritze, 1975).
Analytical Characterization
This compound compounds have been characterized analytically using methods like high-resolution electrospray mass spectrometry, liquid chromatography, and gas chromatography (Wallach et al., 2015). These studies help in understanding the structural and chemical properties of the compound.
Biological Activity
Some derivatives of this compound have shown potential in treating diseases like Alzheimer's. For instance, a diphenylpropylamine derivative exhibited activity against butyrylcholinesterase, β-secretase, and β-amyloid, indicating potential as a multifunctional anti-Alzheimer's agent (Panek et al., 2018).
Photoreactions and Synthesis
The photoamination of 1,1-diphenylpropene with ammonia, resulting in N-substituted 2-amino-1,1-diphenylpropane, is an example of the chemical versatility of diphenylpropylamine derivatives in photoreactions (Yamashita et al., 1991).
Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the conformations and configurations of diphenylpyraline, a derivative of this compound, showing its application in medicinal chemistry (Alpaslan & Sagdinc, 2019).
Pharmaceutical Applications
3:3-Diphenylpropylamines have been explored for their potential as antidepressant agents. The synthesis of these compounds and their evaluation in animal models have shown promising results (Clark et al., 1979).
Safety and Hazards
1,3-Diphenylpropylamine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
1,3-Diphenylpropylamine, also known as 1,3-diphenylpropan-1-amine, is an organic compound with the molecular formula C15H17N . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of the drug "Xintongping" .
Target of Action
It is known that the compound is often conjugated to another agent to form a “bifunctional” molecule . These agents are frequently used to treat cardiovascular diseases .
Mode of Action
As a bifunctional molecule, it likely interacts with its targets in a way that modulates their function, leading to therapeutic effects .
Biochemical Pathways
Given its use in cardiovascular disease treatment, it may be involved in pathways related to heart function and blood circulation .
Result of Action
Its use in the treatment of cardiovascular diseases suggests that it may have effects on heart function and blood circulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its storage conditions also play a role in its stability; it should be stored in a cool, dry, well-ventilated area, away from incompatible substances .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a starting reagent in the synthesis of 3,3-diphenylpropylisocyanate
Cellular Effects
It is known that its derivatives are used in the treatment of cardiovascular diseases , suggesting that it may have effects on heart cells and related cellular processes.
Molecular Mechanism
It is known that it can be used as a starting reagent in the synthesis of 3,3-diphenylpropylisocyanate
Properties
IUPAC Name |
1,3-diphenylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVTYGGTMHHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972325 | |
Record name | 1,3-Diphenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-74-7 | |
Record name | α-Phenylbenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5689-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenylpropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diphenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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